molecular formula C14H14N2O4 B2908163 Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate CAS No. 2034261-59-9

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

Cat. No. B2908163
CAS RN: 2034261-59-9
M. Wt: 274.276
InChI Key: UZNPSOOBLYVRHP-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is a common motif in pharmaceuticals and agrochemicals .


Synthesis Analysis

Isoxazoles can be synthesized through several methods, including 1,3-dipolar cycloaddition and nitrile oxide cycloaddition . The specific synthesis route for your compound would depend on the desired substituents and their positions on the isoxazole ring .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing carboxylate group and the electron-donating methyl groups. The isoxazole ring can participate in various reactions, including cycloadditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its functional groups. For example, the carboxylate group might make the compound acidic, and the isoxazole ring might make it somewhat polar .

Scientific Research Applications

Organic Photoredox Catalysis

This compound could be used in the field of organic photoredox catalysis . Isoxazole-5 (4H)-ones, which are heteropentacycle compounds found in several bioactive molecules with pharmaceutical and agrochemical properties, can be obtained through a multicomponent reaction between β-ketoester, hydroxylamine, and aromatic aldehydes . This reaction can be induced by light, reducing reaction times compared to methodologies that used heating or catalysis .

Larvicidal Activity

Some isoxazolone compounds have shown larvicidal activity on immature forms of Aedes aegypti . This suggests that “Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could potentially be used in the development of new insecticides or pesticides .

Continuous Flow Chemistry

The compound could be used in continuous flow chemistry . The reaction to produce isoxazolones can be run in flow conditions, which allows for the scale-up of the synthesis of these compounds using a photochemical reactor set-up .

Crystallography

“Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could be used in crystallography studies . The crystal structure of this compound could provide valuable insights into its properties and potential applications .

COX-1 Inhibition

Isoxazoles have been used as COX-1 inhibitors . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases . Therefore, “Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate” could potentially be used in the development of new treatments for these conditions .

Safety and Hazards

The safety and hazards of a specific compound would depend on its reactivity, toxicity, and other factors. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNPSOOBLYVRHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate

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